tert-Butyl (2-methylpyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

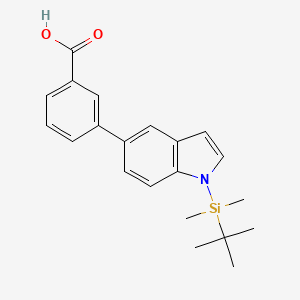

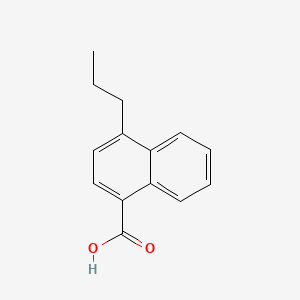

“tert-Butyl (2-methylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (2-methylpyridin-3-yl)carbamate”, can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method uses Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates can also be used .Molecular Structure Analysis

The InChI code for “tert-Butyl (2-methylpyridin-3-yl)carbamate” is 1S/C11H16N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h5-7H,1-4H3, (H,13,14) .Physical And Chemical Properties Analysis

“tert-Butyl (2-methylpyridin-3-yl)carbamate” is a solid substance at room temperature . It has a molecular weight of 208.26 .Scientific Research Applications

Structural and Molecular Interactions Analysis

Carbamate derivatives, including tert-butyl (2-methylpyridin-3-yl)carbamate, have been synthesized and structurally characterized to understand the interplay of hydrogen bonds and other interactions in their crystal structures. These interactions, such as N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, contribute to assembling molecules into three-dimensional architectures, highlighting the significance of these compounds in understanding molecular assembly and interaction mechanisms (Das et al., 2016).

Synthesis and Application in Drug Intermediates

Tert-butyl (2-methylpyridin-3-yl)carbamate and related compounds have been synthesized as intermediates for natural products with cytotoxic activity, such as jaspine B. These compounds demonstrate the versatility of carbamates in synthetic organic chemistry, especially in the synthesis of bioactive molecules. The synthesis involves multiple steps, including esterification, protection, and reduction, showcasing the compound's role in complex synthetic pathways (Tang et al., 2014).

Catalysis and Organic Transformations

In organic synthesis, tert-butyl (2-methylpyridin-3-yl)carbamate has been utilized in photocatalyzed amination reactions, demonstrating its application in catalysis. This work presents a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, highlighting the compound's utility in facilitating complex organic transformations and expanding the toolbox of synthetic chemists (Wang et al., 2022).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLNGFJNDOYANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738618 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methylpyridin-3-yl)carbamate | |

CAS RN |

1219095-87-0 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)

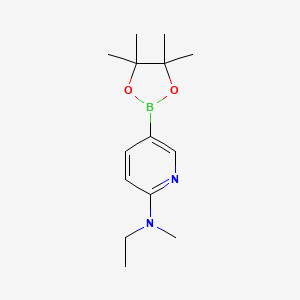

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)